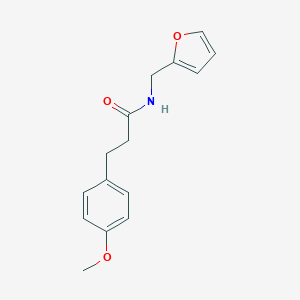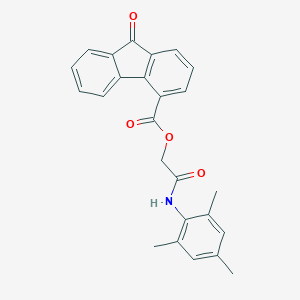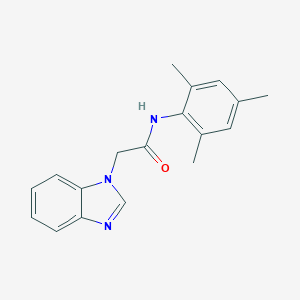
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide, also known as BVT.948, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BVT.948 has been found to exhibit unique properties that make it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide disrupts the pH balance in cancer cells, leading to their growth inhibition and apoptosis.
Biochemical and Physiological Effects:
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer properties, 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit anti-inflammatory properties. Studies have shown that 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has also been found to exhibit neuroprotective properties, with studies showing that it protects neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in lab experiments is its specificity towards CAIX. 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit high selectivity towards CAIX, with minimal inhibition of other carbonic anhydrase isoforms. This makes 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide a promising candidate for the development of anticancer drugs with minimal side effects. However, one of the limitations of using 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in vivo, as it may require the use of organic solvents or other delivery methods.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide. One area of research is the development of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide-based anticancer drugs. Studies have shown that 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide exhibits potent anticancer properties, and its specificity towards CAIX makes it a promising candidate for the development of targeted therapies. Another area of research is the study of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in other disease models, such as neurodegenerative diseases. 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit neuroprotective properties, and its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrant further investigation.
Synthesemethoden
The synthesis of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide involves the reaction of 3,5-dimethylphenylamine with 2-chloro-5-bromothiophene-3-sulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is purified using column chromatography, yielding 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide as a white solid.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the field of cancer research, where 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit anticancer properties. Studies have shown that 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide |
|---|---|
Molekularformel |
C12H12BrNO2S2 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
5-bromo-N-(3,5-dimethylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12BrNO2S2/c1-8-5-9(2)7-10(6-8)14-18(15,16)12-4-3-11(13)17-12/h3-7,14H,1-2H3 |
InChI-Schlüssel |
DDLODHYYWBOLLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Br)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)

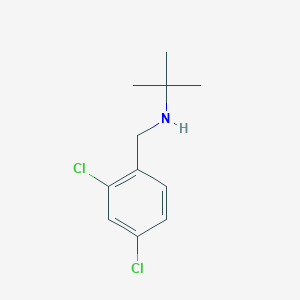
![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)
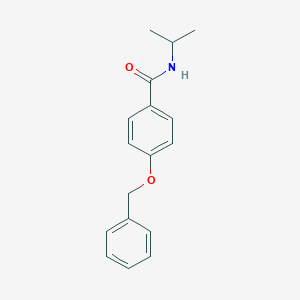


![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
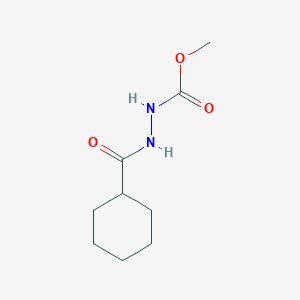
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)
